
2-Ethynyl-6-fluorobenzonitrile
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Overview
Description
2-Ethynyl-6-fluorobenzonitrile is an organic compound with the molecular formula C₉H₄FN It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynyl-6-fluorobenzonitrile can be synthesized through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs boronic acids or esters as reagents, along with palladium catalysts and appropriate ligands . The reaction conditions often include mild temperatures and the use of bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and catalysts, as well as optimization of reaction conditions, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-6-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or organometallic compounds can be used, often in the presence of catalysts like palladium or copper.
Addition Reactions: Electrophiles like halogens or nucleophiles such as amines can react with the ethynyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
2-Ethynyl-6-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of fluorescent probes or other bioactive molecules.
Industry: It may be used in the production of specialty chemicals or materials with specific properties
Mechanism of Action
The mechanism of action of 2-Ethynyl-6-fluorobenzonitrile depends on its specific application. In chemical reactions, the ethynyl group and fluorine atom play key roles in determining reactivity and selectivity. The molecular targets and pathways involved can vary widely, from interactions with enzymes or receptors in biological systems to participation in catalytic cycles in synthetic chemistry .
Comparison with Similar Compounds
2-Ethynyl-6-fluorobenzonitrile can be compared with other similar compounds, such as:
2-Ethynylbenzonitrile: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
6-Fluorobenzonitrile:
2-Ethynyl-4-fluorobenzonitrile: A positional isomer with different reactivity due to the location of the fluorine atom.
Biological Activity
2-Ethynyl-6-fluorobenzonitrile is an organic compound that has garnered attention for its potential biological activities. Its structure, characterized by a fluorine atom and an ethynyl group attached to a benzonitrile framework, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H6FN, with a molecular weight of approximately 169.16 g/mol. The presence of the ethynyl group enhances its reactivity, while the fluorine atom influences its electronic properties, potentially affecting its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could contribute to cellular protection against oxidative stress.
- Antimutagenic Properties : Preliminary studies suggest that derivatives of fluorinated benzonitriles may reduce mutagenicity in certain assays, indicating potential applications in cancer prevention .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on fluoroaryl derivatives have shown significant reductions in mutagenicity and enhanced DNA repair mechanisms. The structural modifications introduced by fluorine substitution play a crucial role in these activities .
Antiviral Activity
Recent investigations into related compounds have highlighted their efficacy against viral infections, particularly HIV. The structural characteristics of this compound suggest it may possess similar antiviral properties, making it a candidate for further exploration in antiviral drug development .
Study 1: Antimutagenicity Assessment
A study evaluated the antimutagenic effects of various fluoroaryl compounds using the Ames test. The results indicated that certain derivatives significantly reduced the mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene. Although specific data on this compound is limited, the findings suggest a potential for similar activity due to structural similarities .
Study 2: Antiviral Efficacy
In a comparative study of fluorinated compounds against HIV-1, several derivatives exhibited potent inhibitory effects on viral replication. The presence of fluorine atoms was correlated with increased antiviral activity, suggesting that this compound could be explored for its antiviral potential .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-ethynyl-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-7-4-3-5-9(10)8(7)6-11/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSVOAVTDLPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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